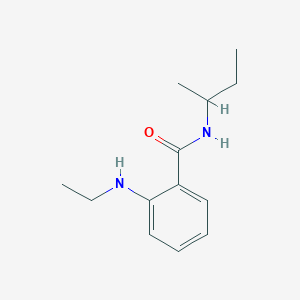

N-(sec-Butyl)-2-(ethylamino)benzamide

Description

Propriétés

IUPAC Name |

N-butan-2-yl-2-(ethylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-4-10(3)15-13(16)11-8-6-7-9-12(11)14-5-2/h6-10,14H,4-5H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYXZFLUVSEYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC=CC=C1NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Overview of Synthesis Strategies

The synthesis of benzamide derivatives such as N-(sec-Butyl)-2-(ethylamino)benzamide typically involves constructing the benzamide core followed by selective functionalization of the aromatic ring and incorporation of the sec-butyl and ethylamino groups. The primary approaches include:

- Amidation of benzoyl derivatives with amines under controlled conditions.

- Reaction of nitriles with amines via amidination pathways.

- Use of protecting groups and coupling reactions for selective substitution.

The specific synthesis of this compound, however, remains underexplored in literature, with indirect methods inferred from related benzamide synthesis techniques.

Synthesis via Amidation of Benzoyl Derivatives

This approach involves reacting a benzoyl chloride or benzoic acid derivative with the appropriate amine (ethylamine derivative) under basic or catalytic conditions.

- A typical route uses benzoyl chloride reacting with ethylamine in the presence of a base such as pyridine or triethylamine to form the benzamide core.

- The sec-butyl group can be introduced by first synthesizing sec-butyl amine or its derivative, then coupling with the benzoyl chloride.

Benzoyl chloride + Ethylamine derivative → this compound

- The reaction is generally performed under inert atmosphere at room temperature or mild heating.

- Purification involves recrystallization or chromatography.

Synthesis via Nitrile Amidation (Most Relevant to Current Data)

Research indicates that benzamide derivatives can be synthesized through nitrile amidation, which is a versatile route for functionalized aromatic amides.

- A recent method involves reacting aromatic nitriles with amines in the presence of catalysts such as copper salts, under mild conditions, to afford benzamide derivatives with high yields.

| Step | Reagents | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Nitrile amidation | Aromatic nitrile + amine | Copper(II) triflate (Cu(OTf)₂), solvent-free, room temperature | 85-92% |

- Aromatic nitrile (e.g., 2-aminobenzonitrile) reacts with ethylamine or sec-butylamine in the presence of Cu(OTf)₂ catalyst to produce the target benzamide.

- Mild, solvent-free conditions.

- Broad substrate scope.

- High yields and selectivity.

Synthesis via Protection and Deprotection Strategies

- Protect amino groups with tert-butoxycarbonyl (Boc) groups.

- React protected amines with benzoyl derivatives.

- Deprotect to obtain the free amide.

- A patent describes synthesizing benzamide derivatives by reacting amino compounds with di-tert-butyl dicarbonate in ethanol, followed by coupling with benzoyl derivatives, then deprotection.

Reaction Summary:

Protected amine + Benzoyl derivative → Coupling reaction → Deprotection → this compound

- This method offers high purity and yield.

- Suitable for complex substitution patterns.

Catalytic Amidation of Nitriles with Amine Derivatives

- A recent study demonstrates the efficient synthesis of benzamide derivatives via nitrile amidination using copper catalysis, notably Cu(OTf)₂, under solvent-free conditions at room temperature.

| Catalyst | Substrate | Conditions | Yield | Reference |

|---|---|---|---|---|

| Cu(OTf)₂ | Aromatic nitrile + ethylamine/sec-butylamine | Room temperature, solvent-free | 85-92% |

- The nitrile reacts with the amine in the presence of the copper catalyst, facilitating amidation via nucleophilic attack and subsequent hydrolysis or rearrangement.

Summary of Key Data

| Parameter | Description |

|---|---|

| Molecular Formula | C13H20N2O |

| Molecular Weight | 220.31 g/mol |

| CAS Number | 144881-51-6 |

| Synthesis Type | Amidation, nitrile amidination, protection-deprotection |

| Catalysts | Cu(OTf)₂, other copper salts |

| Reaction Conditions | Room temperature, solvent-free or ethanol-based |

Analyse Des Réactions Chimiques

Types of Reactions

N-(sec-Butyl)-2-(ethylamino)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the sec-butyl or ethylamino groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles, such as halides, amines, and alcohols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Anticancer Properties

N-(sec-Butyl)-2-(ethylamino)benzamide has been identified as a potential candidate for cancer treatment. It exhibits differentiation-inducing effects, which can enhance the efficacy of existing cancer therapies. Studies have shown that benzamide derivatives can act as therapeutic agents for malignant tumors, autoimmune diseases, and dermatologic conditions .

- Case Study: Tumor Growth Inhibition

1.2 Immunomodulatory Effects

Research indicates that compounds similar to this compound may influence immune responses. They are being explored as immunomodulatory agents, particularly in the context of diseases that require modulation of the immune system, such as autoimmune disorders .

Comparative Analysis of Benzamide Derivatives

To better understand the efficacy of this compound, a comparison with other benzamide derivatives is presented below:

| Compound Name | Anticancer Activity | Immunomodulatory Effects | Differentiation Induction |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| Methyl 4-(N,N-diethylamino)benzoate | Moderate | High | No |

| N-(2-Aminophenyl)-4-[N-(pyridin-3-yl)]benzamide | Very High | Low | Yes |

Future Directions and Research Opportunities

The potential applications of this compound warrant further investigation. Future research could focus on:

- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in human subjects.

- Combination Therapies : Exploring its use in combination with other therapeutic agents to enhance anticancer effects.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its immunomodulatory and anticancer properties.

Mécanisme D'action

The mechanism of action of N-(sec-Butyl)-2-(ethylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Structural Analogs

N-(sec-Butyl)-2-methylbenzamide (CID 226917)

- Molecular Formula: C₁₂H₁₇NO

- Key Features: Replaces the ethylamino group with a methyl group at the ortho position.

- Properties: Reduced polarity compared to the ethylamino derivative, as indicated by its SMILES (CCC(C)NC(=O)C1=CC=CC=C1C) and InChIKey (JWFUNROPKOHIKJ-UHFFFAOYSA-N) .

- Activity: No direct bioactivity data reported, but topological parameters (e.g., Balaban index) from QSAR studies on related benzamides suggest that substituent size and position influence antimicrobial and anticancer activities .

N-[2-(Benzylamino)ethyl]benzamide

- Molecular Formula : C₁₆H₁₈N₂O

- Key Features: Incorporates a benzylamino-ethyl chain instead of sec-butyl and ethylamino groups.

Functional Analogs in Therapeutic Contexts

Sigma Receptor-Targeting Benzamides (e.g., [¹²⁵I]PIMBA)

- Structure : Features a piperidinyl-ethyl chain and iodinated benzoyl group.

- Comparison: Unlike N-(sec-Butyl)-2-(ethylamino)benzamide, these compounds prioritize halogenation and extended alkyl/aryl chains for enhanced receptor binding and diagnostic/therapeutic utility .

2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide

- Structure: Combines ethylamino and quinazolinone moieties.

- Activity: Exhibits anti-inflammatory activity surpassing Diclofenac in preclinical models, attributed to the ethylamino group’s electron-donating effects .

- Comparison: Highlights the role of ethylamino substituents in modulating biological activity, though scaffold differences (quinazolinone vs. benzamide) limit direct structural parallels .

Antimicrobial and Anticancer Benzamides

2-Azetidinone-Benzamide Hybrids

- Structure: Integrates azetidinone rings (e.g., compound 4 and 17 from ).

- Activity :

Data Tables

Table 1: Structural and Bioactivity Comparison of Selected Benzamides

Key Research Findings and Trends

- In contrast, halogenated or bulky substituents (e.g., styryl, chlorophenyl) dominate antimicrobial/anticancer activities in azetidinone-benzamides .

- QSAR Insights: Topological indices (Balaban index, molecular connectivity) correlate with antimicrobial activity in benzamides, suggesting that this compound’s activity could be modeled similarly if data were available .

Activité Biologique

N-(sec-Butyl)-2-(ethylamino)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

This compound can be synthesized through various chemical pathways, typically involving the reaction of 2-(ethylamino)benzoic acid with sec-butylamine. The resulting compound features a benzamide structure, which is crucial for its biological activity. The chemical structure can be represented as follows:

2.1 Enzyme Inhibition

Recent studies have indicated that derivatives of benzamides, including this compound, may exhibit significant enzyme inhibition properties. For instance, related compounds have shown inhibitory effects on various human ecto-nucleotide triphosphate diphosphohydrolases (h-NTPDases), which are involved in purinergic signaling pathways linked to inflammation and cancer .

| Compound | Target Enzyme | IC50 (mM) |

|---|---|---|

| This compound | h-NTPDase1 | TBD |

| Related Benzamide | h-NTPDase2 | 0.27 ± 0.08 |

| Related Benzamide | h-NTPDase3 | 0.72 ± 0.11 |

2.2 Neuroprotective Effects

In the context of neurodegenerative diseases, benzamide derivatives have been explored for their potential as β-secretase (BACE1) inhibitors, which are critical in the development of Alzheimer's disease therapies. Although specific data on this compound is limited, similar compounds have demonstrated the ability to penetrate the blood-brain barrier and reduce amyloid-beta levels in animal models .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. SAR studies suggest that modifications to the benzamide core can significantly alter potency and selectivity against various biological targets. For example:

- Alkyl Substituents : The presence of sec-butyl enhances hydrophobic interactions, potentially improving binding affinity to target enzymes.

- Amino Group Positioning : The ethylamino group is essential for maintaining biological activity, as it may facilitate interactions with active sites of target proteins.

4.1 Diabetes Research

In a study focusing on pancreatic β-cell protection against endoplasmic reticulum stress, analogs of benzamide were evaluated for their cytoprotective effects. While this compound was not specifically tested, related compounds showed promising results with EC50 values indicating effective protection at low concentrations .

4.2 Antibacterial Activity

Benzamide derivatives have also been investigated for their antibacterial properties. Compounds structurally similar to this compound exhibited varying degrees of efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in antimicrobial therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(sec-Butyl)-2-(ethylamino)benzamide, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves a multi-step approach:

Amide bond formation : React 2-(ethylamino)benzoic acid with sec-butylamine using coupling agents like EDCl/HOBt in dichloromethane (DCM) under nitrogen .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity.

Critical parameters include solvent polarity (DCM vs. THF), temperature (room temp vs. 40°C), and stoichiometric ratios (1:1.2 for amine:acid). Yield optimization requires monitoring via TLC and minimizing side reactions (e.g., over-alkylation) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Answer :

- NMR (¹H/¹³C) : Confirm sec-butyl (δ 1.0–1.5 ppm for CH3 and CH2) and ethylamino (δ 2.5–3.5 ppm for N–CH2) groups. Aromatic protons (δ 6.5–8.0 ppm) validate the benzamide core .

- HPLC-MS : Quantify purity (>95%) and molecular ion ([M+H]⁺) using reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) .

- FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity and reactivity of this compound?

- Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Correlate with experimental reactivity in nucleophilic substitution or oxidation reactions .

- Molecular Docking : Simulate binding to targets (e.g., kinases, GPCRs) using AutoDock or Schrödinger. Validate with experimental IC50 values from enzyme inhibition assays .

- ADMET Prediction : Use tools like SwissADME to estimate lipophilicity (LogP), metabolic stability, and blood-brain barrier penetration .

Q. What strategies resolve contradictions in experimental data regarding the biological activity of this compound analogs?

- Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing sec-butyl with tert-butyl) and compare bioactivity (e.g., anti-inflammatory IC50) .

- Statistical Validation : Apply ANOVA or multivariate analysis to identify outliers in dose-response datasets.

- Cross-Validation with In Silico Models : Reconcile discrepancies between in vitro and computational binding energies by refining force field parameters or solvation models .

Q. How does the sec-butyl group influence the pharmacokinetic and physicochemical properties of benzamide derivatives?

- Answer :

- Lipophilicity : sec-butyl increases LogP compared to linear alkyl chains, enhancing membrane permeability but potentially reducing solubility.

- Metabolic Stability : Bulkier sec-butyl may slow CYP450-mediated oxidation compared to smaller groups (e.g., methyl). Validate via liver microsome assays .

- Stereochemical Effects : sec-butyl introduces a chiral center; enantiomeric separation (HPLC with chiral columns) and activity comparison are critical .

Methodological Considerations

Q. What experimental designs are recommended for evaluating the corrosion inhibition efficiency of this compound in acidic environments?

- Answer :

- Electrochemical Tests : Use potentiodynamic polarization (Tafel plots) and electrochemical impedance spectroscopy (EIS) in 0.5 M HCl. Compare inhibition efficiency (%) with Schiff-base analogs .

- Surface Analysis : SEM/EDS or AFM to assess surface morphology and adsorbed inhibitor layers post-exposure .

- Quantum Correlation : Link inhibition efficiency to computed parameters (e.g., adsorption energy, dipole moment) .

Q. How can in vitro and in vivo models be optimized to study the anti-inflammatory potential of this compound?

- Answer :

- In Vitro : LPS-induced RAW 264.7 macrophages; measure TNF-α/IL-6 via ELISA. Compare with dexamethasone controls .

- In Vivo : Carrageenan-induced rat paw edema model; administer compound orally (10–50 mg/kg) and measure edema reduction over 6h .

- Mechanistic Studies : Western blot for NF-κB pathway proteins (e.g., p65 phosphorylation) to confirm target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.